2-(4-(Tert-pentyl)phenyl)acetonitrile

Description

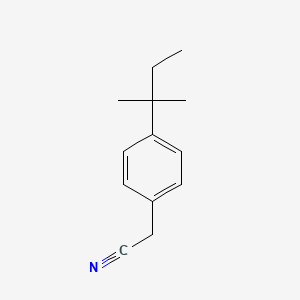

2-(4-(Tert-pentyl)phenyl)acetonitrile is an aromatic nitrile derivative characterized by a tert-pentyl (2,2-dimethylpropyl) substituent on the para position of a phenyl ring attached to an acetonitrile group.

Properties

IUPAC Name |

2-[4-(2-methylbutan-2-yl)phenyl]acetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N/c1-4-13(2,3)12-7-5-11(6-8-12)9-10-14/h5-8H,4,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDBYYRNJQCDFNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C1=CC=C(C=C1)CC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Tert-pentyl)phenyl)acetonitrile typically involves the reaction of 4-(tert-pentyl)benzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or acetonitrile. The reaction is carried out under reflux conditions to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired nitrile compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of reagents and optimized reaction conditions to ensure high yield and purity. The product is then purified through techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

2-(4-(Tert-pentyl)phenyl)acetonitrile undergoes various chemical reactions, including:

Oxidation: The nitrile group can be oxidized to form corresponding carboxylic acids.

Reduction: The nitrile group can be reduced to primary amines using reagents like lithium aluminum hydride (LiAlH4).

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like LiAlH4 or catalytic hydrogenation using palladium on carbon (Pd/C).

Substitution: Electrophiles like bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of 2-(4-(tert-pentyl)phenyl)acetic acid.

Reduction: Formation of 2-(4-(tert-pentyl)phenyl)ethylamine.

Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-(4-(Tert-pentyl)phenyl)acetonitrile has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-(Tert-pentyl)phenyl)acetonitrile involves its interaction with specific molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the phenyl ring can engage in π-π interactions with aromatic systems. These interactions can influence various biochemical pathways and molecular processes .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between 2-(4-(tert-pentyl)phenyl)acetonitrile and its analogs:

*Calculated based on molecular formula.

Antimicrobial Activity

Schiff base derivatives of acetonitrile, such as (E)-N-(4-(thiophen-2-yl)phenyl)-2-(4-methylphenyl)-1H-benzimidazole-4-ylidene)acetonitrile, exhibit notable antimicrobial activity. For example:

- Copper(II) complexes of similar nitriles show enhanced activity against E. coli and S. aureus due to metal coordination altering membrane permeability .

- Silver(I) and zinc(II) complexes display moderate antifungal activity, attributed to d⁹/d¹⁰ electronic configurations influencing redox interactions .

The tert-pentyl analog’s bulky substituent may reduce microbial uptake compared to smaller methyl or hydroxyl derivatives but could improve penetration in lipid-rich environments.

Coordination Chemistry

- Magnetic Properties : Octahedral Co(II) and Cu(II) complexes of nitrile ligands exhibit paramagnetic behavior (e.g., µeff = 5.24 B.M. for Co(II)), while diamagnetic Zn(II) complexes lack d-d transitions .

- Spectroscopic Shifts : Coordination to metals induces shifts in FT-IR bands (e.g., υM–N at 519–502 cm⁻¹ and υM–S at 490–450 cm⁻¹) .

The tert-pentyl group’s steric bulk may hinder metal coordination compared to less hindered analogs like 2-(4-methylphenyl)acetonitrile.

Biological Activity

2-(4-(Tert-pentyl)phenyl)acetonitrile, a compound with the molecular formula C15H19N, has garnered attention in the realm of medicinal chemistry due to its potential biological activities. This article delves into the synthesis, biological properties, and research findings related to this compound.

- Molecular Formula : C15H19N

- Molecular Weight : 229.32 g/mol

- Structure : The compound features a tert-pentyl group attached to a phenyl ring, linked to an acetonitrile moiety.

Synthesis

The synthesis of this compound can be achieved through various methods, typically involving the reaction of appropriate aryl halides with acetonitrile in the presence of a base. The following general steps outline the synthetic pathway:

- Preparation of tert-Pentylphenol :

- React tert-pentyl bromide with phenol under basic conditions to yield tert-pentylphenol.

- Formation of Acetonitrile Derivative :

- Treat tert-pentylphenol with acetonitrile in the presence of a catalyst (e.g., potassium carbonate) to form this compound.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects against certain bacterial strains.

- Anti-inflammatory Effects : In vitro assays have demonstrated potential anti-inflammatory activity, possibly through inhibition of pro-inflammatory cytokines.

- Cytotoxicity : Investigations into its cytotoxic effects on cancer cell lines indicate that it may induce apoptosis in specific tumor types.

Case Studies and Research Findings

-

Antimicrobial Activity :

- A study evaluated the antimicrobial efficacy of various acetonitrile derivatives, including this compound, against Gram-positive and Gram-negative bacteria. The compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.

-

Anti-inflammatory Mechanism :

- Research published in Journal of Medicinal Chemistry explored the anti-inflammatory properties of related compounds. It was hypothesized that similar structures could inhibit the NF-kB signaling pathway, leading to reduced inflammation markers in cultured macrophages.

-

Cytotoxicity Studies :

- In a study involving various cancer cell lines (e.g., MCF-7 and HeLa), this compound was tested for cytotoxic effects. Results indicated that the compound exhibited IC50 values of approximately 25 µM for MCF-7 cells and 30 µM for HeLa cells after 48 hours of treatment.

Data Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.